molecular formula C6H10O5 B1236514 2-dehydro-3-deoxy-D-fuconic acid

2-dehydro-3-deoxy-D-fuconic acid

Cat. No. B1236514
M. Wt: 162.14 g/mol
InChI Key: FRIWJYNKZPJVRL-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-dehydro-3-deoxy-D-fuconic acid is a ketoaldonic acid comprising D-fuconic acid lacking the 3-hydroxy substituent and having a keto group at the 2-position. It is a ketoaldonic acid and a hexonic acid. It derives from a D-fuconic acid. It is a conjugate acid of a 2-dehydro-3-deoxy-D-fuconate.

Scientific Research Applications

Synthesis and Characterization

  • Novel Synthesis Approaches : Research on 2-dehydro-3-deoxy-D-fuconic acid involves novel synthesis methods. For example, a study demonstrates a new synthesis of 2-amino-2-deoxy-D-gluconic acid and explores its complex formation with Cu(II), highlighting potential applications in the food and pharmaceutical industries (Gu & Xia, 2006).

Biocatalytic Production

  • Biocatalytic Processes : 2-dehydro-3-deoxy-D-fuconic acid is involved in biocatalytic processes. One study presents a biocatalytic synthesis procedure for 2-keto-3-deoxy-d-gluconate (KDG) from d-gluconate, which is significant for research in bacterial (lipo)polysaccharides and cell wall components (Matsubara et al., 2014).

Enzyme Research

  • Enzymatic Activities and Evolution : Studies on enzymes like L-fuconate dehydratase from Xanthomonas campestris provide insights into the enzyme's evolution and its role in processes involving 2-dehydro-3-deoxy-D-fuconic acid. This research also highlights the enzyme's promiscuity in substrate specificity, which is relevant for understanding metabolic pathways (Yew et al., 2006).

Chemoenzymatic Synthesis

  • Chemoenzymatic Methods : Chemoenzymatic synthesis of differentially protected 3-deoxysugars, which include derivatives of 2-dehydro-3-deoxy-D-fuconic acid, is an area of active research. This method is crucial for producing complex carbohydrates found in bacteria and lower vertebrates, offering potential applications in vaccine and drug development (Gillingham et al., 2010).

Industrial Applications

  • Potential in Renewable Energy : The compound plays a role in the biotechnical conversion of renewable feedstocks, such as in the biosynthesis of cis,cis-Muconic Acid from glucose by engineered Saccharomyces cerevisiae. This process is significant for producing high-value compounds like adipic acid from renewable resources (Weber et al., 2012).

Photoluminescence Research

  • Photoluminescence Properties : Research into the photoluminescence properties of coordination polymers, including those related to 2-dehydro-3-deoxy-D-fuconic acid derivatives, is significant for understanding their potential applications in material science and light-emitting devices (Zhang et al., 2006).

Advanced Oxidation Processes

  • Environmental Applications : Studies on advanced electrochemical oxidation processes, where compounds like 2-dehydro-3-deoxy-D-fuconic acid can be intermediates, contribute to understanding the mineralization of organic pollutants. This research is crucial for environmental remediation technologies (Brillas et al., 2000).

properties

Product Name

2-dehydro-3-deoxy-D-fuconic acid

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

(4R,5R)-4,5-dihydroxy-2-oxohexanoic acid

InChI

InChI=1S/C6H10O5/c1-3(7)4(8)2-5(9)6(10)11/h3-4,7-8H,2H2,1H3,(H,10,11)/t3-,4-/m1/s1

InChI Key

FRIWJYNKZPJVRL-QWWZWVQMSA-N

Isomeric SMILES

C[C@H]([C@@H](CC(=O)C(=O)O)O)O

Canonical SMILES

CC(C(CC(=O)C(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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